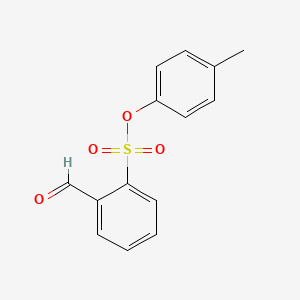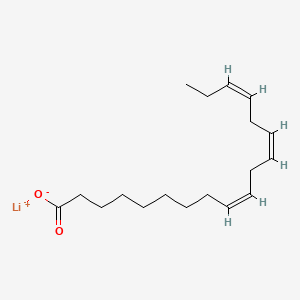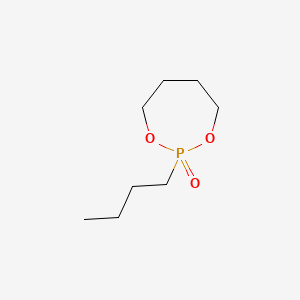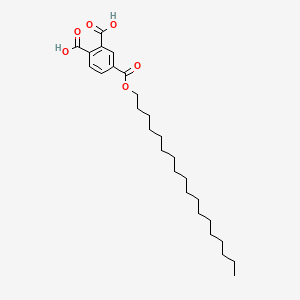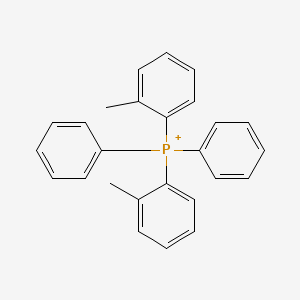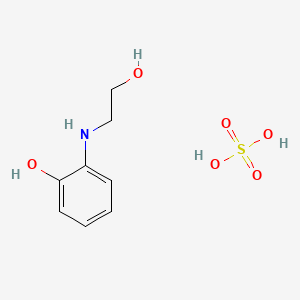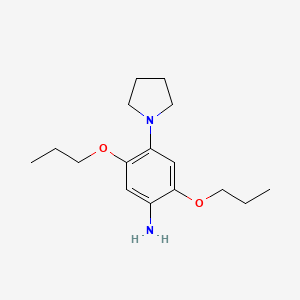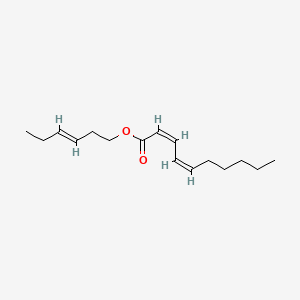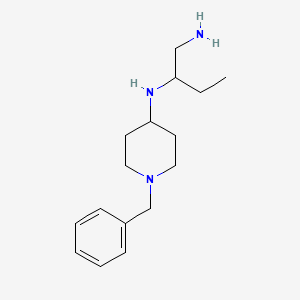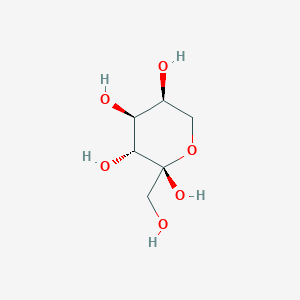
alpha-L-fructopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-L-fructopyranose: is a monosaccharide and a form of fructose. It is a six-membered ring structure (pyranose form) with an alpha-configuration at the anomeric carbon. This compound is a fundamental metabolite produced by all living cells and plays a crucial role in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: alpha-L-fructopyranose can be synthesized through the isomerization of glucose. The process involves the conversion of glucose to fructose, which can then cyclize to form this compound. The reaction typically requires an enzyme such as glucose isomerase and occurs under mild conditions, including a pH range of 7-8 and temperatures around 60°C .
Industrial Production Methods: In industrial settings, this compound is produced from sucrose through enzymatic hydrolysis. The enzyme invertase catalyzes the hydrolysis of sucrose into glucose and fructose. The fructose can then be separated and purified to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: alpha-L-fructopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as bromine water or nitric acid to form fructaric acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride to produce sorbitol.
Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, often using reagents like acetic anhydride to form esters.
Major Products:
Oxidation: Fructaric acid
Reduction: Sorbitol
Substitution: Ester derivatives
Aplicaciones Científicas De Investigación
Chemistry: alpha-L-fructopyranose is used as a model compound in carbohydrate chemistry to study the properties and reactions of sugars.
Biology: In biological research, this compound is used to investigate metabolic pathways and enzyme activities related to fructose metabolism .
Medicine: this compound is explored for its potential therapeutic applications, including its role in managing diabetes and other metabolic disorders .
Industry: In the food industry, this compound is used as a sweetener and a precursor for the synthesis of various food additives .
Mecanismo De Acción
alpha-L-fructopyranose exerts its effects by participating in metabolic pathways. It is phosphorylated by fructokinase to form fructose-1-phosphate, which then enters glycolysis or gluconeogenesis. The molecular targets include enzymes such as fructokinase and aldolase B, which are involved in the metabolism of fructose .
Comparación Con Compuestos Similares
alpha-D-fructopyranose: An enantiomer of alpha-L-fructopyranose with similar chemical properties but different biological activities.
beta-L-fructopyranose: Another isomer of fructose with a beta-configuration at the anomeric carbon.
Uniqueness: this compound is unique due to its specific configuration, which influences its reactivity and interaction with enzymes. This configuration makes it a valuable compound for studying stereochemistry and enzyme specificity .
Propiedades
Número CAS |
41847-69-2 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6+/m0/s1 |
Clave InChI |
LKDRXBCSQODPBY-UNTFVMJOSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H]([C@](O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


